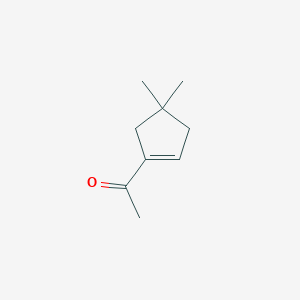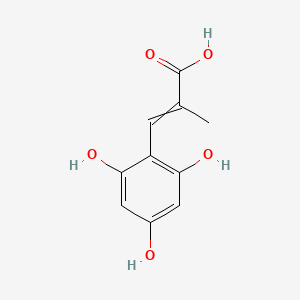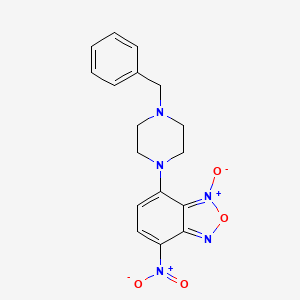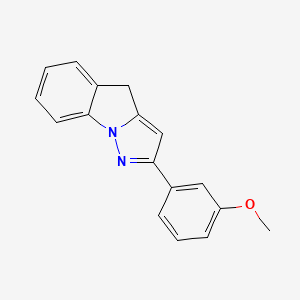
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is also known by other names such as 1,4-Dimethyl-4-acetyl-1-cyclohexene and 4-Acetyl-1,4-dimethyl-1-cyclohexene . This compound is a colorless liquid with a fruity odor and is used in various applications, including as a flavoring agent in the food industry .
Vorbereitungsmethoden
The synthesis of 1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclopent-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include heating the mixture to a temperature of around 80-90°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(4,4-Dimethylcyclopent-1-en-1-yl)ethan-1-one can be compared with other similar compounds such as:
1,4-Dimethyl-3-cyclohexenyl methyl ketone: This compound has a similar structure but differs in the position of the methyl groups and the presence of a cyclohexene ring.
4,4-Dimethyl-2-cyclopenten-1-one: This compound is an α,β-unsaturated carbonyl compound with higher tumor-specific cytotoxicity against oral human normal and tumor cells.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
73011-50-4 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(4,4-dimethylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-7(10)8-4-5-9(2,3)6-8/h4H,5-6H2,1-3H3 |
InChI-Schlüssel |
VAEIZUHZKHVMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CCC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)


![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)



![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)

![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)

